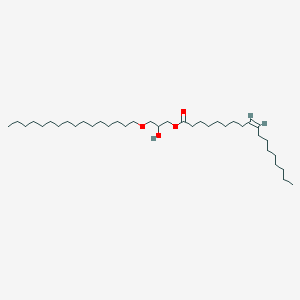
1-O-palmityl-3-oleoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-palmityl-3-oleoylglycerol is a 1-alkyl-3-acylglycerol in which the alkyl and acyl groups are specified as palmityl (hexadecyl) and oleoyl. It derives from an oleic acid and a 1-O-palmitylglycerol.
Applications De Recherche Scientifique
Enzymatic Synthesis and Optimization
Synthesis of OPO for Infant Nutrition : OPO is synthesized using a two-step process with high yields and purity, employing sn1,3-regiospecific lipases. This method focuses on creating a structured triglyceride crucial in infant nutrition, emphasizing the use of solvents safe for foodstuffs (Schmid et al., 1999).
Lipase-mediated OPL Production : A study compares one- and two-step methods for producing OPL, a variant of OPO, in solvent-free and solvent systems. It emphasizes the potential application of OPL in infant formulas (Liang et al., 2020).
Properties and Applications in Food and Nutrition
Role in Human Milk Fat : The enzymatic synthesis of OPO, a main component of human milk fats, has been explored, focusing on the cost-effective production with high efficiency and stability (Cai et al., 2015).
Neuroprotective Effects : Research on 1,3-dipalmitoyl-2-oleoylglycerol (a similar compound) derived from rice bran oil has shown neuroprotective effects against cerebral ischemia-reperfusion injury in rats, suggesting potential medical applications (Lee et al., 2022).
Influence on Lymph Chylomicron Transport : A study explored how the positional distribution of OPO affects lymph chylomicron transport, composition, and size in rats, providing insights into its nutritional impact (Aoe et al., 1997).
Additional Applications
Cocoa Butter Replacement : OPO, as part of palm mid fraction, is examined for its suitability as a cocoa butter equivalent in the chocolate industry, impacting lipid and glucose metabolism (Tee, 2020).
Crystallization and Polymorphism Studies : Research on the crystallization and transformation kinetics of polymorphic forms of OPO and similar compounds provides important information for applications in the food and pharmaceutical industries (Bayés-García et al., 2016).
Propriétés
Nom du produit |
1-O-palmityl-3-oleoylglycerol |
|---|---|
Formule moléculaire |
C37H72O4 |
Poids moléculaire |
581 g/mol |
Nom IUPAC |
(3-hexadecoxy-2-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17- |
Clé InChI |
OHCUOFSNZQBCEP-ZPHPHTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4Z,8Z,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one](/img/structure/B1252196.png)
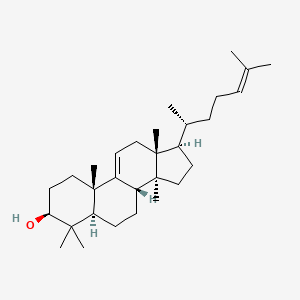
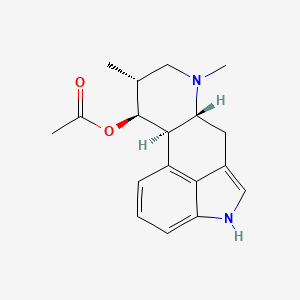
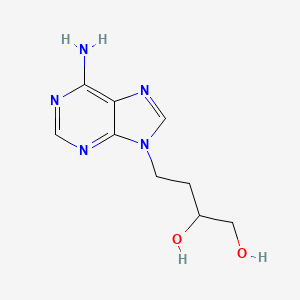
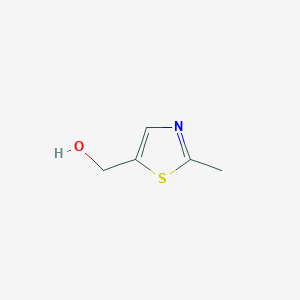
![6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1252201.png)
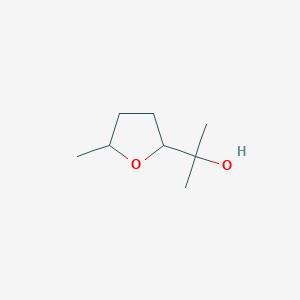

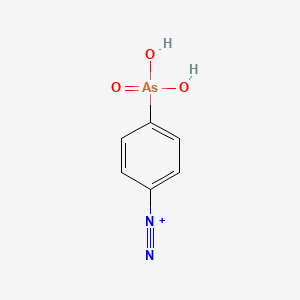
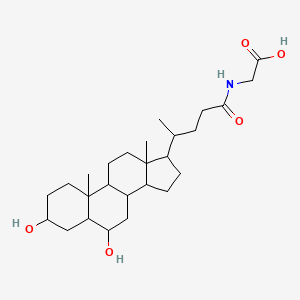

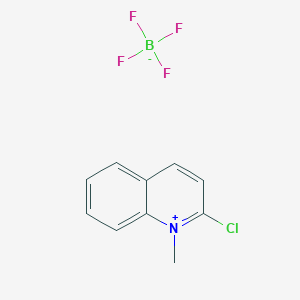
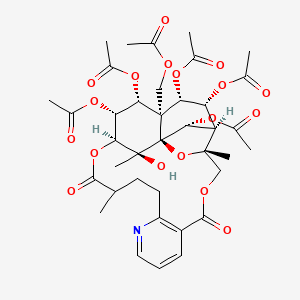
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)